molecular formula C14H17NO3 B2880603 N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propyl]prop-2-enamide CAS No. 2305297-37-2

N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propyl]prop-2-enamide

Cat. No.: B2880603
CAS No.: 2305297-37-2
M. Wt: 247.294
InChI Key: KPMPPTPOZYAKHI-UHFFFAOYSA-N
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Description

N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propyl]prop-2-enamide is an organic compound that features a benzodioxane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propyl]prop-2-enamide typically involves the reaction of 1,4-benzodioxane-6-amine with appropriate alkylating agents under controlled conditions. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and lithium hydride (LiH) as a base . The reaction conditions are carefully monitored to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where the benzodioxane moiety can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propyl]prop-2-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propyl]prop-2-enamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cholinesterase enzymes, which are relevant in the context of neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propyl]prop-2-enamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-3-11(15-14(16)4-2)10-5-6-12-13(9-10)18-8-7-17-12/h4-6,9,11H,2-3,7-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMPPTPOZYAKHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC2=C(C=C1)OCCO2)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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